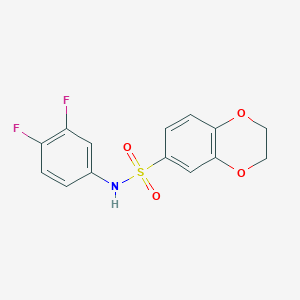![molecular formula C17H16N2O4S5 B5811665 4-(methylsulfanyl)-N-[(2Z)-3-{[4-(methylsulfanyl)phenyl]sulfonyl}-1,3-thiazol-2(3H)-ylidene]benzenesulfonamide](/img/structure/B5811665.png)
4-(methylsulfanyl)-N-[(2Z)-3-{[4-(methylsulfanyl)phenyl]sulfonyl}-1,3-thiazol-2(3H)-ylidene]benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(methylsulfanyl)-N-[(2Z)-3-{[4-(methylsulfanyl)phenyl]sulfonyl}-1,3-thiazol-2(3H)-ylidene]benzenesulfonamide is a complex organic compound that features multiple functional groups, including sulfonamide, thiazole, and methylsulfanyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(methylsulfanyl)-N-[(2Z)-3-{[4-(methylsulfanyl)phenyl]sulfonyl}-1,3-thiazol-2(3H)-ylidene]benzenesulfonamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the thiazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the sulfonyl group: This step often involves sulfonation reactions using reagents like sulfur trioxide or chlorosulfonic acid.
Attachment of the methylsulfanyl group: This can be done via nucleophilic substitution reactions using methylthiol or related reagents.
Industrial Production Methods
Industrial production of such compounds may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of catalysts, controlled reaction environments, and purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methylsulfanyl groups can undergo oxidation to form sulfoxides or sulfones.
Reduction: The sulfonyl groups can be reduced to thiols under specific conditions.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
Oxidation products: Sulfoxides, sulfones.
Reduction products: Thiols.
Substitution products: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Chemistry
Catalysis: Compounds with thiazole and sulfonamide groups are studied as catalysts in various organic reactions.
Material Science: Potential use in the development of new materials with unique properties.
Biology and Medicine
Antimicrobial Agents: Potential use as antibiotics or antifungal agents due to their ability to interfere with microbial enzymes.
Anti-inflammatory Agents: Studied for their potential to inhibit inflammatory pathways.
Industry
Pharmaceuticals: Used in the synthesis of drugs targeting specific enzymes or receptors.
Agriculture: Potential use as pesticides or herbicides.
Mechanism of Action
The mechanism of action of 4-(methylsulfanyl)-N-[(2Z)-3-{[4-(methylsulfanyl)phenyl]sulfonyl}-1,3-thiazol-2(3H)-ylidene]benzenesulfonamide would depend on its specific biological target. Generally, such compounds may:
Inhibit enzymes: By binding to the active site or allosteric sites.
Interact with receptors: Modulating signal transduction pathways.
Disrupt cellular processes: Affecting cell division, protein synthesis, or other vital functions.
Comparison with Similar Compounds
Similar Compounds
4-(methylsulfanyl)benzenesulfonamide: Lacks the thiazole ring but shares the sulfonamide and methylsulfanyl groups.
N-(phenylsulfonyl)thiazole: Contains the thiazole and sulfonyl groups but lacks the methylsulfanyl groups.
Uniqueness
4-(methylsulfanyl)-N-[(2Z)-3-{[4-(methylsulfanyl)phenyl]sulfonyl}-1,3-thiazol-2(3H)-ylidene]benzenesulfonamide is unique due to the combination of its functional groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
(NZ)-4-methylsulfanyl-N-[3-(4-methylsulfanylphenyl)sulfonyl-1,3-thiazol-2-ylidene]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4S5/c1-24-13-3-7-15(8-4-13)27(20,21)18-17-19(11-12-26-17)28(22,23)16-9-5-14(25-2)6-10-16/h3-12H,1-2H3/b18-17- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBKNSRIEHFMYFV-ZCXUNETKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)S(=O)(=O)N=C2N(C=CS2)S(=O)(=O)C3=CC=C(C=C3)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=CC=C(C=C1)S(=O)(=O)/N=C\2/N(C=CS2)S(=O)(=O)C3=CC=C(C=C3)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4S5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
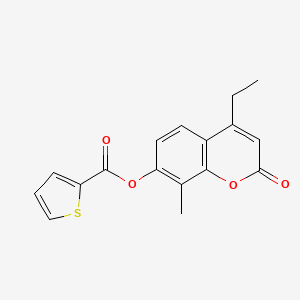
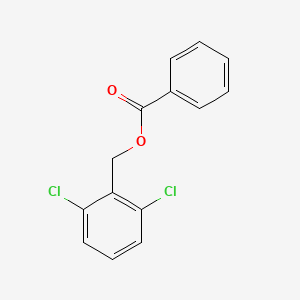
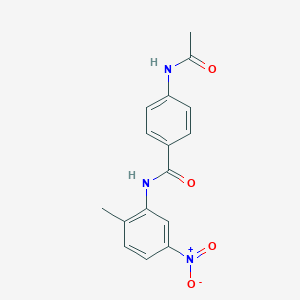
![6-acetyl-2-(4-hydroxy-2-methylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5811596.png)
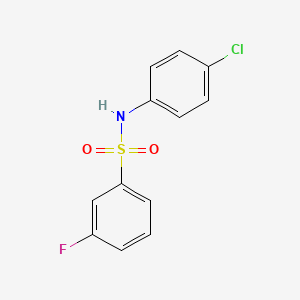
![N-(2-furylmethyl)-2-[(2,5,6-trimethylthieno[2,3-d]pyrimidin-4-yl)thio]acetamide](/img/structure/B5811606.png)
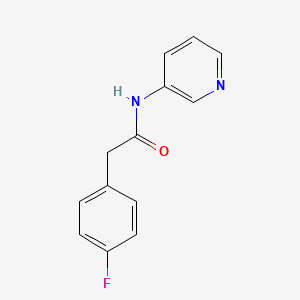
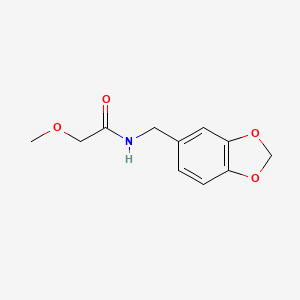
methanone](/img/structure/B5811631.png)
![N-[2-(3,4-dihydro-1(2H)-quinolinyl)ethyl]-N'-1-naphthylurea](/img/structure/B5811633.png)
![11-(4-Fluorophenyl)-4-thia-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-3(7),8,10-trien-2-one](/img/structure/B5811634.png)
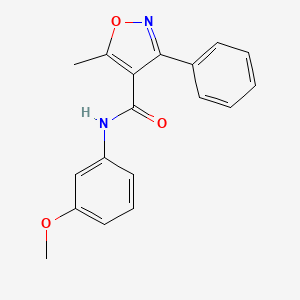
![methyl 4-[(2,3-dichlorophenyl)amino]-4-oxobutanoate](/img/structure/B5811654.png)
